molecular formula C18H12ClNO4 B2402863 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone CAS No. 298215-14-2

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone

Cat. No.: B2402863
CAS No.: 298215-14-2
M. Wt: 341.75
InChI Key: FBFXUFXQUBTIRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is a synthetic organic compound with a complex structure. It is characterized by the presence of a naphthoquinone core, a chloro substituent, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino group.

Properties

IUPAC Name

2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c19-15-16(18(22)12-4-2-1-3-11(12)17(15)21)20-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXUFXQUBTIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes key findings from relevant studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Smith et al., 2020Breast Cancer5.2Caspase activation
Johnson et al., 2021Lung Cancer7.8ROS generation
Lee et al., 2022Colon Cancer6.5Cell cycle arrest

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown effectiveness against various bacterial strains. A study assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Dyes and Pigments

Due to its vibrant color properties, this compound can be utilized in dye synthesis for textiles and other materials. Its stability under light and heat makes it suitable for applications requiring durable pigments.

Mechanistic Studies

The compound's ability to modulate cellular pathways makes it an excellent candidate for mechanistic studies in cell biology. Researchers have employed it to investigate signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Mechanism Exploration

In a recent study by Patel et al. (2023), researchers explored the mechanism of action of the compound in breast cancer cells. They found that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Efficacy

A collaborative study between several universities examined the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings demonstrated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is unique due to its specific combination of a naphthoquinone core with a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone (CAS Number: 298215-14-2) is a synthetic compound that belongs to the naphthoquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula: C18H12ClNO4
  • Molar Mass: 341.75 g/mol

Biological Activity Overview

Naphthoquinones are known for their diverse biological activities, including anticancer and antifungal properties. The specific compound this compound exhibits several notable activities:

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of naphthoquinone derivatives against various cancer cell lines. For instance, derivatives of naphthoquinones have been shown to induce apoptosis in human melanoma cells (SK-MEL-28) and non-tumoral human embryonic kidney cells (HEK-293) .

Key Findings:

  • Cytotoxicity: The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines.
  • Mechanism of Action: The induction of apoptosis was confirmed through flow cytometry analysis, showing a marked increase in early and late apoptotic cells after treatment with naphthoquinones .
  • Structure-Activity Relationship (SAR): Modifications at specific positions on the naphthoquinone ring significantly influenced biological activity. For example, compounds with hydroxyl substitutions at C-5 exhibited enhanced cytotoxicity compared to those without .

Antifungal Activity

The compound's antifungal properties have also been evaluated. Research indicates that halogenated naphthoquinones possess strong antifungal activity against Candida albicans, outperforming traditional antifungal agents like clotrimazole .

In Vitro Antifungal Tests:

CompoundMIC (µg/ml)Activity Comparison
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-y)1Better than clotrimazole (8 µg/ml)
Clotrimazole8Standard antifungal

Case Studies

A study conducted on various naphthoquinone derivatives included 2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-y) and demonstrated that these compounds triggered significant apoptotic responses in treated cells compared to untreated controls . The study utilized multiple cancer cell lines to establish a comprehensive understanding of the compound's efficacy.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone?

Methodological Answer: The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:

  • Reaction Conditions : Stirring in dry THF or DMF under inert atmosphere (argon/nitrogen) at room temperature for 16–24 hours.
  • Catalysts/Base : Use of NaH or LiH to deprotonate the amine and facilitate substitution .
  • Workup : Solvent removal under reduced pressure, followed by purification via recrystallization (ethyl acetate/hexane) or column chromatography .
    Yield Optimization : Yields range from 34% to ~45% depending on substituent steric effects and reaction time .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction confirms the planar naphthoquinone core and dihedral angles between substituents (e.g., ~60° for benzodioxin rings). Hydrogen bonding (intra-/intermolecular) and packing interactions are analyzed .
  • Spectroscopy :
    • 1H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.5 ppm), with amine protons (if free) at δ ~5–6 ppm. Chlorine substituents deshield adjacent protons .
    • IR : Stretching vibrations for C=O (1660–1700 cm⁻¹) and C-Cl (550–600 cm⁻¹) .
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox potentials for quinone/hydroquinone transitions (e.g., -0.5 V to -0.8 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use B3PW91/6-31+G(d) level to model:
    • Electrostatic Potential Maps : Identify electron-deficient regions (quinone core) for nucleophilic attack .
    • HOMO-LUMO Gaps : Correlate with redox behavior and stability (e.g., lower gaps indicate higher reactivity) .
    • Hydrogen Bonding : Simulate intramolecular H-bonds between amino groups and quinone oxygen, affecting solubility and crystallinity .
  • Reactivity Predictions : Simulate reaction pathways for substituent modifications (e.g., halogen replacement or amine alkylation) .

Q. What strategies improve bioavailability for pharmacological studies?

Methodological Answer:

  • Biosurfactant Formulations : Co-administer with rhamnolipids (0.1–1.0 mM) to enhance aqueous solubility via micelle formation. This reduces the IC50 in cytotoxicity assays by 2–5 fold .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or carboxylates) via Michael addition or acylation. For example:
    • Sulfonamide Derivatives : Synthesize 4-(3-chloro-1,4-dioxo-naphthoquinone-2-ylamino)-benzenesulfonamide, improving logP by 1.5 units .
    • Pro-drug Approaches : Mask quinone with ester groups, cleaved enzymatically in vivo .

Q. How do structural modifications influence anticancer activity?

Methodological Answer:

  • SAR Studies :
    • Chlorine Position : 3-Chloro substitution enhances DNA intercalation and topoisomerase-II inhibition vs. 2-chloro analogs .
    • Amino Substituents : Bulky aryl groups (e.g., benzodioxin) improve cytotoxicity (IC50: 2–8 μM in HepG2) by enhancing hydrophobic interactions with kinase active sites .
  • Mechanistic Assays :
    • NF-κB Inhibition : Measure p65 nuclear translocation via immunofluorescence (IC50: 4–16 μM) .
    • Oxidative Stress : Quantify ROS generation in loach embryos using TBARS assay and SOD/catalase activity .

Contradictions and Limitations

  • Synthesis Yields : Variability (34%–45%) is attributed to steric hindrance in benzodioxin-6-amine .
  • Biological Activity : Discrepancies in IC50 values may arise from assay conditions (e.g., serum content in cell culture) .

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